molecular formula C11H19NO6 B1286515 Boc-N-Me-Glu-OH CAS No. 2044709-99-9

Boc-N-Me-Glu-OH

Cat. No.: B1286515
CAS No.: 2044709-99-9
M. Wt: 261.27 g/mol
InChI Key: PWMNLLDSCMBEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Glu-OH, also known as N-tert-butoxycarbonyl-N-methyl-L-glutamic acid, is a derivative of L-glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is a widely used protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Glu-OH typically involves the protection of the amino group of L-glutamic acid with a Boc group. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Glu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydride)

Major Products Formed

    Deprotection: L-glutamic acid

    Coupling: Peptides or peptide derivatives

    Substitution: N-alkyl or N-aryl derivatives of this compound

Scientific Research Applications

Boc-N-Me-Glu-OH has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-N-Me-Glu-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions by forming a stable carbamate linkage. During deprotection, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and forming the free amino group. This process is facilitated by the resonance stabilization of the intermediate carbocation and the elimination of the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

    Boc-Glu-OH: N-tert-butoxycarbonyl-L-glutamic acid

    Boc-Gln-OH: N-tert-butoxycarbonyl-L-glutamine

    Boc-Asp-OH: N-tert-butoxycarbonyl-L-aspartic acid

Uniqueness

Boc-N-Me-Glu-OH is unique due to the presence of the methyl group on the nitrogen atom, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMNLLDSCMBEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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